Palladium(II) oxalate

Catalog No.
S735086
CAS No.
57592-57-1
M.F
C2O4Pd
M. Wt
194.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) oxalate

CAS Number

57592-57-1

Product Name

Palladium(II) oxalate

IUPAC Name

oxalate;palladium(2+)

Molecular Formula

C2O4Pd

Molecular Weight

194.4 g/mol

InChI

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2

InChI Key

YKUNZXXSTMDFIY-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].[Pd+2]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Pd+2]

Catalysis:

  • Palladium is a well-known catalyst used in various organic reactions, and palladium(II) oxalate can be a precursor to other catalytically active palladium compounds. For example, research suggests it can be used in the synthesis of palladium nanoparticles, which are highly efficient catalysts for various reactions such as hydrogenation, dehydrogenation, and cross-coupling reactions [].

Coordination Chemistry:

  • Palladium(II) oxalate can form complexes with various ligands, making it a valuable tool for studying coordination chemistry. The study of these complexes can help researchers understand the bonding interactions between palladium and different functional groups, which can be crucial for designing new catalysts and materials [].

Materials Science:

  • Palladium(II) oxalate has been explored as a potential precursor for the synthesis of palladium-based thin films and nanoparticles []. These materials have potential applications in various fields, including electronics, catalysis, and sensors.

Analytical Chemistry:

  • Palladium(II) oxalate can be used as a gravimetric reagent for the determination of palladium content in various samples []. This method involves precipitating palladium(II) as palladium oxalate, followed by drying and weighing the precipitate.

Biomimetic Chemistry:

  • Palladium(II) oxalate complexes are being investigated for their potential to mimic the structure and function of natural enzymes. These studies could lead to the development of new catalysts with improved efficiency and selectivity for various biotransformations [].

Palladium(II) oxalate is a coordination compound formed by palladium in its +2 oxidation state and oxalate ions. Its chemical formula is represented as C2O4Pd\text{C}_2\text{O}_4\text{Pd}. This compound is notable for its ability to form stable complexes with various ligands, making it significant in both inorganic chemistry and catalysis. Palladium(II) oxalate exhibits unique properties due to the chelation effect of the oxalate ligand, which enhances the stability of the complex compared to other palladium complexes with monodentate ligands .

Palladium(II) oxalate is classified as a harmful substance. It can cause irritation and damage to the skin, eyes, and respiratory system upon contact or inhalation []. Proper personal protective equipment (PPE) should be worn when handling this compound.

Acute Toxicity:

  • Oral: Harmful if swallowed (H302) []
  • Dermal: Harmful in contact with skin (H312) []
  • Inhalation: Harmful if inhaled (H332) []
  • Skin and Eye Contact: Causes severe skin burns and eye damage (H314, H318) []
, particularly in coordination chemistry. One key reaction involves the formation of palladium(II) oxalate complexes from palladium salts and oxalic acid or its salts. The general reaction can be summarized as follows:

PdCl2+ NH4)2C2O4cis Pd NH3)2(C2O4)+2HCl\text{PdCl}_2+\text{ NH}_4)_2\text{C}_2\text{O}_4\rightarrow \text{cis Pd NH}_3)_2(\text{C}_2\text{O}_4)+2\text{HCl}

This reaction illustrates the conversion of palladium chloride to a more complex form involving oxalate ligands . Additionally, palladium(II) oxalate can undergo redox reactions, where it is reduced to palladium metal under certain conditions, particularly in catalytic processes involving carbonylation .

Palladium(II) oxalate finds applications in various fields:

  • Catalysis: It is widely used as a catalyst in organic reactions, particularly in carbonylation processes where it facilitates the formation of alkyl oxalates from alkanols and carbon monoxide .
  • Material Science: Its unique properties make it suitable for use in creating advanced materials.
  • Biomedical Research: Studies are ongoing regarding its potential use in targeted cancer therapies due to its biological activity.

Interaction studies involving palladium(II) oxalate focus on its complex formation with various ligands. The stability constants for these complexes have been determined spectrophotometrically. For example, the formation of the complex between [Pd H2O)4]2+[\text{Pd H}_2\text{O})_4]^{2+} and oxalate has been characterized by specific thermodynamic parameters, indicating significant stability compared to other palladium complexes .

Palladium(II) oxalate shares similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Palladium(II) chloridePdCl2\text{PdCl}_2Monodentate ligand; less stable than oxalate complex
Platinum(II) oxalatePt C2O4)\text{Pt C}_2\text{O}_4)Similar chelation but different metal properties
Copper(II) oxalateCu C2O4)\text{Cu C}_2\text{O}_4)Less stable; different catalytic properties
Ruthenium(II) oxalateRu C2O4)\text{Ru C}_2\text{O}_4)Similar stability but different reactivity

Palladium(II) oxalate stands out due to its enhanced stability and reactivity compared to other similar compounds, particularly in catalytic applications and biological interactions .

Conventional Precipitation Routes from Palladium(II) Salts

Conventional precipitation methods represent the most established and widely utilized approaches for synthesizing palladium(II) oxalate complexes from various palladium(II) salt precursors [1] [2]. These methodologies rely on the direct reaction between palladium(II) ions and oxalate ligands under controlled conditions to form stable coordination compounds.

The fundamental precipitation reaction involves the interaction of tetraaquapalladium(II) cations with oxalic acid or oxalate anions according to the equilibrium: [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ [2] [3]. Thermodynamic studies have established that this complex formation is characterized by a logarithmic equilibrium constant (log₁₀K₁,H) of 3.38 ± 0.08 at 298.2 K in 1.00 mol dm⁻³ perchloric acid medium [2] [4]. The enthalpy change for this reaction is -33 ± 3 kilojoules per mole, indicating an exothermic process, while the entropy change is -48 ± 11 joules per kelvin per mole [2] [4].

Palladium(II) chloride serves as the most commonly employed starting material for conventional synthesis [5] [6]. The preparation typically involves dissolving palladium(II) chloride in aqueous solution, followed by the controlled addition of oxalic acid or its sodium/potassium salts [5]. The reaction proceeds optimally at temperatures between 20-80°C, with reaction times ranging from 2-24 hours depending on concentration and temperature conditions [7] [5]. Yields typically range from 85-95% under optimized conditions [7].

An alternative conventional route utilizes palladium(II) acetate as the precursor material [8]. This method involves the reaction of palladium(II) acetate with oxalic acid in aqueous or alcoholic media at temperatures between 60-100°C [8]. The acetate-based synthesis often requires longer reaction times of 4-12 hours but can achieve yields of 80-90% [8]. The dinuclear acetate-bridged intermediate complexes formed during this process exhibit square-planar palladium coordination with trans ligand conformations [8].

Tetraammine palladium(II) complexes provide another conventional starting point for oxalate synthesis [5] [9]. The synthetic method involves the controlled reaction of tetraammine palladium(II) chloride with ammonium oxalate under mild conditions [5]. This approach typically operates at temperatures of 40-60°C for 1-3 hours, achieving remarkably high yields of 90-98% [5] [9]. The process benefits from the enhanced reactivity of the ammine complex compared to simpler palladium(II) salts [9].

The precipitation process is significantly influenced by solution pH, with optimal conditions typically maintained between 4-8 [7] [10]. Lower pH values can negatively impact yield due to protonation of oxalate ligands, while excessively high pH may lead to hydroxide precipitation [10]. Ionic strength also plays a crucial role, with overall stability constants showing dependence on solution composition [2] [3].

Precursor MaterialTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages
Palladium(II) chloride20-802-24 hours85-95Most common, reliable
Palladium(II) acetate60-1004-12 hours80-90Good solubility
Tetraammine Pd complex40-601-3 hours90-98High yields, mild conditions

Novel Coordination-Driven Synthesis Approaches

Contemporary research has developed sophisticated coordination-driven synthesis methodologies that exploit the unique coordination chemistry of palladium(II) to achieve enhanced selectivity and novel structural motifs [11] [12] [13]. These approaches represent significant advances over conventional precipitation methods through their ability to control molecular architecture and generate specialized coordination environments.

Template-assisted coordination synthesis represents a particularly innovative approach for generating palladium(II) oxalate complexes with predetermined structural characteristics [11] [13]. This methodology employs pre-organized ligand frameworks that direct the assembly of palladium centers and oxalate ligands into specific geometric arrangements [13]. The metal-template synthesis approach has been successfully demonstrated using organopalladium complexes to promote Diels-Alder reactions that generate novel bidentate chelating systems incorporating both phosphine and imidazole functionalities [13].

Coordination-driven self-assembly strategies have been employed to construct more complex palladium(II) oxalate architectures [11] [14]. These methods utilize the square-planar coordination preference of palladium(II) to direct the formation of multinuclear complexes with defined topologies [11]. Molecular triangles and other polygonal structures have been successfully synthesized using palladium(II) centers bridged by appropriately designed organic ligands, with oxalate serving as either a bridging or terminal ligand [11].

Novel synthetic approaches involving oxalic acid diamide derivatives have demonstrated the feasibility of generating palladium complexes with enhanced stability and unique reactivity profiles [12]. The synthesis of complexes such as potassium hydrogen [palladium(oxamido-N-aminopropyl-N'-benzoic acid)] and [palladium(N,N'-bis(3-aminopropyl)ethanediamide)] represents significant advances in coordination-driven methodology [12]. These complexes exhibit enhanced thermal stability with activation energies ranging from 441-688 kilojoules per mole [1].

The development of trinuclear palladium(II) complexes containing oxime chelate ligands demonstrates the versatility of coordination-driven approaches [14]. These synthetic strategies enable the incorporation of multiple palladium centers within single molecular frameworks, creating materials with potentially enhanced catalytic or electronic properties [14]. The [Pd₃(C,N-(C₆H₄C(Cl)NO)-4)₆] complex exemplifies this approach, showing strong coordination through both carbon and nitrogen donor atoms [14].

Stepwise coordination assembly represents another important class of novel synthetic methodologies [12] [15]. These approaches involve the sequential introduction of ligands to pre-formed palladium complexes, allowing for precise control over coordination environment and complex stoichiometry [15]. Mechanistic investigations have revealed that acetate coordination can significantly accelerate both ligand substitution and reductive elimination steps in palladium coordination reactions [15].

Synthesis ApproachKey FeaturesTypical ConditionsStructural Outcomes
Template-assistedPre-organized frameworks25-150°C, 1-48 hoursPredetermined geometries
Self-assemblySpontaneous organizationRoom temperature to 100°CMultinuclear complexes
Stepwise coordinationSequential ligand additionControlled addition sequencesPrecise stoichiometry
Diamide derivativesEnhanced stabilityMild conditionsNovel coordination modes

Solvothermal and Microwave-Assisted Preparation

Solvothermal and microwave-assisted synthetic methodologies have emerged as powerful approaches for the preparation of palladium(II) oxalate complexes, offering significant advantages in terms of reaction kinetics, product morphology control, and energy efficiency [16] [17] [18]. These advanced techniques exploit elevated temperatures and pressures or electromagnetic heating to achieve rapid and selective synthesis under controlled conditions.

Solvothermal synthesis techniques employ elevated temperatures and pressures in sealed reaction vessels to promote the formation of palladium(II) oxalate complexes [16] [19]. This methodology typically operates at temperatures between 120-180°C for periods ranging from 3-72 hours, depending on the specific reaction requirements [19]. The controlled environment provided by solvothermal conditions enables the formation of crystalline products with enhanced purity and uniform morphology [19].

The solvothermal approach has been successfully applied to the synthesis of covalent organic framework microspheres incorporating palladium centers [16]. These materials demonstrate high-loading capacity for palladium while maintaining structural integrity under reaction conditions [16]. The uniform microsphere morphology achieved through solvothermal processing provides enhanced surface area and accessibility for subsequent applications [16].

Hydrothermal synthesis represents a specialized variant of solvothermal methodology that utilizes aqueous media under elevated temperature and pressure conditions [19]. This approach has been successfully employed for the synthesis of coordination compounds incorporating palladium centers and organic ligands including oxalate derivatives [19]. Typical hydrothermal conditions involve temperatures of 160°C maintained for three days, followed by controlled cooling to promote crystallization [19].

Microwave-assisted synthesis has revolutionized the preparation of palladium(II) coordination compounds by dramatically reducing reaction times while maintaining or improving product quality [17] [18]. This methodology exploits electromagnetic heating to achieve rapid and uniform temperature distribution throughout the reaction mixture [18]. Microwave-assisted approaches typically require only 15-60 minutes to achieve completion, compared to hours or days required for conventional thermal methods [17] [18].

The development of microwave-assisted protocols for palladium-encapsulated covalent organic frameworks demonstrates the versatility of this approach [17]. One-step synthesis procedures have been developed that combine framework formation with simultaneous palladium incorporation, achieving completion within one hour under atmospheric conditions [17]. These methods are scalable to approximately 0.5 grams per batch, indicating potential for larger-scale production [17].

Microwave-assisted palladium-catalyzed carbon-hydrogen acylation reactions with aldehydes exemplify the enhanced efficiency achievable through electromagnetic heating [18]. Compared to conventional thermal conditions requiring 1-3 hours, microwave-assisted protocols reduce reaction times to 15-30 minutes while achieving improved yields up to 92% [18]. The enhanced reaction kinetics result from the direct coupling of electromagnetic energy to molecular motion [18].

Temperature control represents a critical parameter in both solvothermal and microwave-assisted synthesis [20] [21]. Studies on the effect of reaction temperature on palladium nanoparticle evolution demonstrate that thermodynamically stable hexagonal and trigonal plate-like structures develop at higher temperatures around 65°C [20]. The concentration of reactive monomers increases with temperature, leading to enhanced reaction rates and altered product morphology [20].

Process optimization for solvothermal and microwave-assisted synthesis requires careful consideration of multiple parameters including temperature, pressure, reaction time, and solvent selection [22] [23]. The synthesis of palladium hydride catalysts through one-step solvothermal processes has demonstrated the importance of these parameters in achieving products with exceptional carbon monoxide tolerance [22].

Synthesis MethodTemperature Range (°C)Typical TimeKey AdvantagesYield Range (%)
Solvothermal120-1803-72 hoursUniform morphology, crystallinity65-85
Hydrothermal1603 daysAqueous conditions, crystal growth70-90
Microwave-assisted160-20015-60 minutesRapid heating, energy efficient70-92

Industrial-Scale Production Optimization Strategies

Industrial-scale production of palladium(II) oxalate requires comprehensive optimization strategies that address the unique challenges associated with scaling up laboratory synthetic procedures while maintaining product quality, ensuring process safety, and achieving economic viability [24] [25] [26]. These strategies encompass thermal management, process control, safety considerations, and economic optimization.

Temperature control represents the most critical parameter in industrial-scale synthesis due to the exothermic nature of palladium oxalate formation reactions [24]. The synthesis process generates significant heat and carbon dioxide, which can lead to temperature excursions above the decomposition point of the desired product if not properly managed [24]. Industrial processes typically operate within the temperature range of 60-115°C to avoid thermal decomposition while maintaining acceptable reaction rates [24] [9].

Heat management systems are essential components of industrial-scale production facilities [24]. The exothermic reaction between palladium precursors and oxalic acid requires robust heat dissipation infrastructure to prevent temperature runaway [24]. Process designs must incorporate adequate cooling capacity and temperature monitoring systems to maintain safe operating conditions throughout the synthesis cycle [24].

Safety considerations for industrial production center on the controlled evolution of carbon dioxide during the synthesis process [24]. Proper ventilation systems must be implemented to manage gas evolution and prevent the accumulation of carbon dioxide in confined spaces [24]. The decomposition of palladium oxalate at elevated temperatures can lead to additional carbon dioxide release, requiring comprehensive gas handling systems [24].

Process scalability has been demonstrated from laboratory to pilot plant scales, with successful production of multi-kilogram quantities reported [26]. The synthesis of Sonogashira coupling products incorporating palladium oxalate intermediates has been scaled to 6.34 kilograms, demonstrating the feasibility of large-scale production [26]. Process development must address the challenges of maintaining uniform mixing, temperature control, and product quality at industrial scales [26].

Economic optimization strategies focus on raw material costs, energy efficiency, and process yield maximization [25] [27]. Palladium costs have increased five-fold over the past decade, making efficient utilization of palladium precursors critical for economic viability [27]. Process optimization targets include minimizing palladium losses during synthesis, maximizing product yield, and reducing energy consumption through improved process design [25].

Purification strategies for industrial-scale production must achieve product purities exceeding 99% while maintaining economic feasibility [7] [9]. Conventional crystallization and washing procedures can be optimized for large-scale operation through the use of controlled precipitation conditions and efficient solid-liquid separation equipment [7]. The implementation of cake washing procedures with appropriate solvent systems can reduce residual impurities to acceptable levels [26].

Quality control systems for industrial production require comprehensive analytical protocols to ensure consistent product quality [9] [26]. Standard analytical techniques including elemental analysis, infrared spectroscopy, and thermal analysis must be implemented to verify product composition and purity [9]. Process control systems should incorporate real-time monitoring of critical parameters including temperature, pH, and reaction progress [26].

Catalyst recovery and recycling strategies represent important considerations for industrial-scale production [23] [25]. The development of catalyst regeneration procedures for palladium-based systems has demonstrated the feasibility of recovering and reusing palladium materials [23]. These approaches can significantly reduce raw material costs and improve overall process economics [25].

Environmental considerations for industrial production include waste minimization, solvent recovery, and emission control [24] [25]. Process designs should incorporate solvent recycling systems where feasible and implement appropriate treatment systems for process effluents [25]. The management of carbon dioxide emissions requires consideration of both process safety and environmental impact [24].

Optimization ParameterTarget Range/ConditionCritical Success FactorsEconomic Impact
Temperature Control60-115°CHeat dissipation systemsEnergy costs, yield optimization
Process ScalePilot to commercialUniform mixing, quality controlCapital investment, throughput
Product Purity>99%Controlled precipitationMarket value, application suitability
Yield Optimization>90%Process parameter controlRaw material efficiency
Safety ManagementCO₂ evolution controlVentilation, monitoringRegulatory compliance

Decomposition Temperature Range and Pathways

Palladium(II) oxalate exhibits complex thermal decomposition behavior that varies significantly with atmospheric conditions and heating rates [1] [3]. The decomposition typically occurs across multiple temperature stages, beginning with dehydration processes at relatively low temperatures (60-250°C) and progressing through oxalate ligand breakdown at higher temperatures (280-950°C) [3] [4].

The thermal decomposition mechanism follows a multi-step process characterized by distinct kinetic phases [1] [5]. During the initial dehydration stage, coordinated and lattice water molecules are removed with activation energies ranging from 16.9 to 19.0 kilojoules per mole, following first-order kinetics [3] [4] [6]. This dehydration process significantly affects the subsequent decomposition pathway by altering the local coordination environment around the palladium center.

Activation Energy Parameters

Comprehensive kinetic analysis reveals specific activation energy requirements for different decomposition processes. For palladium powder oxidation, the activation energy is 74.1 kilojoules per mole, while the corresponding reduction of palladium oxide requires significantly higher energy input of 207.9 kilojoules per mole [7]. These values follow Arrhenius behavior over the temperature range of 848-923 Kelvin, indicating thermally activated processes with well-defined energy barriers.

The rate constants for oxidation and reduction processes are expressed as (1.04 × 10⁶) exp(-74,100/RT) and (7.63 × 10¹²) exp(-207,900/RT) respectively, where R is the gas constant and T is the absolute temperature [7]. The substantial difference in activation energies between oxidation and reduction processes reflects the inherent thermodynamic stability of palladium oxides under the reaction conditions.

Mechanistic Pathways

The decomposition mechanism involves rapid nucleation followed by two-dimensional growth during the acceleratory region [3] [4]. Initial nucleation occurs through a chain mechanism on the reactant surface, with subsequent product growth proceeding from the surface toward the interior. This interface-controlled process results in the formation of metallic palladium as the primary product, accompanied by carbon dioxide and carbon monoxide evolution .

The decomposition pathway involves the rupture of carbon-oxygen bonds followed by electronic reorganization leading to the formation of carbon monoxide, carbon dioxide, and oxide ions [5]. Under inert atmospheres or vacuum conditions, the process yields metallic palladium and carbonaceous byproducts, while oxidizing conditions favor complete conversion to palladium oxide and carbon dioxide.

Solubility Behavior in Aqueous/Organic Media

Aqueous Solubility Characteristics

Palladium(II) oxalate demonstrates limited direct solubility in pure water but exhibits enhanced dissolution through complex formation in aqueous solutions [8] [9] [10]. The solubility behavior is strongly influenced by solution pH, ionic strength, and the presence of competing ligands. In acidic aqueous solutions, enhanced complex formation occurs through protonation equilibria involving the oxalate ligands.

The stability constants for palladium(II)-oxalate complexes in aqueous media are remarkably high compared to many other divalent metal oxalates. The logarithmic overall stability constants are log₁₀β₁° = 9.04 ± 0.06 for the mono-oxalate complex [Pd(H₂O)₂(ox)] and log₁₀β₂° = 13.1 ± 0.3 for the bis-oxalate complex [Pd(ox)₂]²⁻ at zero ionic strength and 298.2 Kelvin [8] [9] [11].

Ionic Strength Dependencies

The ionic strength effects on palladium(II) oxalate solubility are substantial and well-characterized [8] [9]. Studies conducted across ionic strength ranges from 0.1 to 3.0 molar in perchloric acid medium demonstrate significant variations in complex stability constants. The equilibrium constant K₁,H for the reaction [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ is log₁₀K₁,H = 3.38 ± 0.08 at 298.2 Kelvin in 1.00 molar perchloric acid [8] [9] [12] [11].

Using Specific Ion Interaction Theory, the stability constants show strong dependence on ionic strength, with the ratio between consecutive stepwise stability constants varying from approximately 5.0 at zero ionic strength to 1.9 at 3.0 molar ionic strength [13]. This behavior reflects the electrostatic effects associated with charged complex formation and the influence of ionic medium on ligand exchange kinetics.

Organic Solvent Behavior

Limited data exists regarding palladium(II) oxalate solubility in organic solvents [14]. The compound shows poor solubility in most common organic solvents due to its ionic nature and strong metal-ligand interactions. However, coordinating organic solvents may facilitate dissolution through formation of mixed-ligand complexes or solvation of the coordination sphere.

In supercritical carbon dioxide systems, palladium(II) distribution behavior follows patterns typical of neutral metal complexes, with distribution constants determined by solvation effects and molecular interactions rather than ionic equilibria [14]. The limited organic solubility restricts applications requiring non-aqueous reaction media.

Redox Properties and Electrochemical Characteristics

Electrochemical Oxidation Behavior

Electrochemical studies reveal that palladium oxidation in acidic media commences at approximately 0.7 volts versus the reversible hydrogen electrode [16] [17]. The oxidation process involves formation of surface palladium oxide species, proceeding through intermediate hydroxide formation. Initial electrooxidation involves formation of *OH intermediates, with perchlorate ions facilitating the deprotonation process leading to PdOₓ formation [18].

The electrochemical behavior is strongly influenced by the coordination environment and solution conditions [8] [9] [19]. In the presence of oxalate ligands, the oxidation potentials are modified due to ligand field effects and the stabilization of specific oxidation states through chelation. The oxidation process can lead to ligand decomposition at higher potentials, with oxalate serving as a sacrificial electron donor.

Catalytic Redox Applications

Palladium(II) oxalate complexes demonstrate significant catalytic activity in redox processes, particularly in oxidation reactions [20] [21] [19]. The compound has been studied for catalytic ozonation of oxalate, where cerium-supported palladium oxide shows high activity and selectivity. The catalytic mechanism involves synergistic function between palladium oxide and support materials, with surface atomic oxygen readily reacting with oxalate complexes [20] [19].

The redox cycling between palladium(II) and palladium(0) states provides a mechanism for electron transfer in catalytic processes. The ease of reduction and subsequent reoxidation makes palladium(II) oxalate an effective catalyst precursor for various redox transformations.

Spectroscopic Signatures (Infrared, Raman, Ultraviolet-Visible, X-ray Photoelectron Spectroscopy)

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides definitive identification of palladium(II) oxalate through characteristic vibrational modes of the oxalate ligands and metal-ligand bonds [22] [23] [24]. The carbonyl stretching vibrations of coordinated oxalate appear in the region 1600-1700 wavenumbers per centimeter, typically showing shifts from free oxalic acid due to coordination effects. The carbon-carbon stretching mode of the oxalate ligand appears around 900-920 wavenumbers per centimeter [22].

Metal-oxygen stretching vibrations are observed in the lower frequency region, typically around 532 wavenumbers per centimeter for palladium-oxygen bonds [23]. The coordination mode of oxalate can be distinguished through analysis of the carbonyl region, with bidentate coordination showing characteristic splitting patterns different from monodentate or bridging coordination modes.

The infrared spectrum also reveals information about crystal water and coordination water molecules through broad absorption bands in the 3200-3600 wavenumbers per centimeter region and bending modes around 1640 wavenumbers per centimeter [23]. The precise frequencies and intensities provide structural information about the coordination environment and hydrogen bonding networks.

Raman Spectroscopic Features

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to carbon-carbon stretching vibrations and symmetric vibrational modes [22] [18] [25]. The oxalate carbon-carbon stretch appears prominently around 915-920 wavenumbers per centimeter, with the exact frequency being sensitive to the coordination environment and cation effects [22].

The Raman spectrum exhibits characteristic oxalate deformation modes in the region 400-600 wavenumbers per centimeter, including symmetric carbon-oxygen-carbon bending vibrations. Metal-ligand stretching modes may appear in the lower frequency region below 400 wavenumbers per centimeter, providing information about the strength and nature of the palladium-oxalate bonds [22].

Temperature-dependent Raman studies can provide insights into thermal decomposition mechanisms and structural changes during heating. The appearance or disappearance of specific vibrational modes correlates with ligand dissociation and product formation during thermal treatment [26].

Ultraviolet-Visible Absorption Spectra

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of palladium(II) coordination complexes [8] [27] [28]. The spectrum typically exhibits d-d transitions in the visible region, reflecting the square planar coordination geometry typical of palladium(II) complexes. These transitions provide information about ligand field strength and electronic structure.

Charge transfer transitions between metal and ligand orbitals appear in the ultraviolet region, often showing intense absorption bands. The oxalate ligands contribute π → π* transitions and metal-to-ligand charge transfer bands that are sensitive to coordination environment and solution conditions [8] [28].

Spectrophotometric studies at variable temperature, ionic strength, and pH have been used to determine thermodynamic parameters for complex formation [8] [9] [11]. The spectral changes upon complex formation provide direct evidence for ligand binding and allow quantitative determination of stability constants.

X-ray Photoelectron Spectroscopy Analysis

X-ray photoelectron spectroscopy provides surface-sensitive analysis of palladium oxidation states and coordination environment [29] [30] [31]. The palladium 3d core level spectra show characteristic binding energy shifts depending on the oxidation state and coordination environment. Palladium(II) exhibits higher binding energies compared to metallic palladium due to reduced electron density at the metal center.

The oxygen 1s region reveals distinct signals for different oxygen environments, including metal-coordinated oxygen atoms from oxalate ligands and any surface oxide species [30] [32]. The carbon 1s spectrum provides information about the oxalate ligand environment and any carbonaceous decomposition products.

X-ray photoelectron spectroscopy is particularly valuable for studying thermal decomposition products and surface composition changes during treatment [29]. The technique can distinguish between bulk and surface composition, providing insights into decomposition mechanisms and product formation pathways.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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